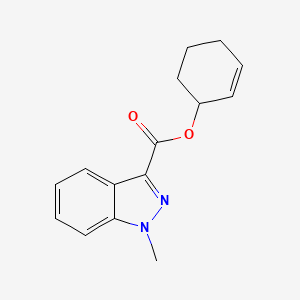![molecular formula C13H18BN3O2 B11856580 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyrrolo[2,3-B]pyrazine core. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrrolo[2,3-B]pyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to scalable and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated reagents or organometallic compounds in the presence of a catalyst.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borane derivatives.
Substitution: Various substituted pyrrolo[2,3-B]pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules and as a precursor for bioactive compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes or receptors, thereby influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole core.
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Contains a picolinate moiety instead of a pyrrolo[2,3-B]pyrazine core.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine lies in its pyrrolo[2,3-B]pyrazine core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity and selectivity .
Propiedades
Fórmula molecular |
C13H18BN3O2 |
|---|---|
Peso molecular |
259.11 g/mol |
Nombre IUPAC |
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-8-15-9-6-7-17(5)11(9)16-10/h6-8H,1-5H3 |
Clave InChI |
RSIBEFWHFXAOGI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C3C=CN(C3=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)
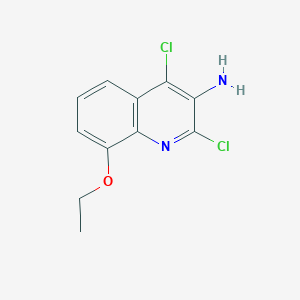
![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)
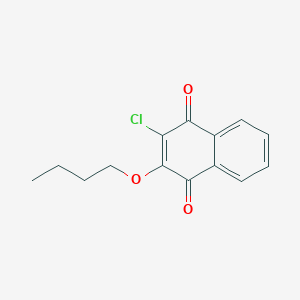
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)
![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
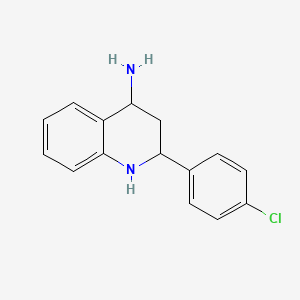
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
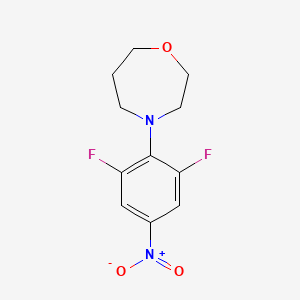
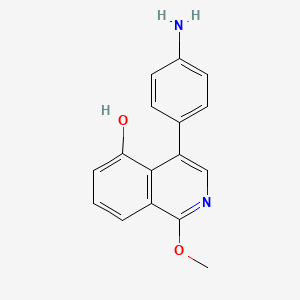
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
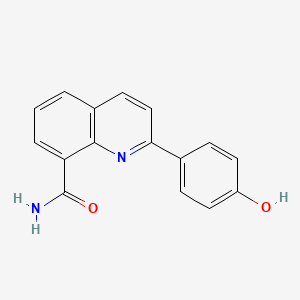
![Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)
